molecular formula C17H15N3O2S2 B4036881 N,N'-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide

N,N'-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide

Cat. No.: B4036881
M. Wt: 357.5 g/mol
InChI Key: DAAZBOWJKOVFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide: is a compound that belongs to the class of pyridine dicarboxamide derivatives. These compounds are known for their versatile applications in coordination chemistry, catalysis, and material science. The presence of thiophene rings in the structure enhances its electronic properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with thiophen-2-ylmethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the oxygen atoms of the carboxamide groups. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The thiophene rings also contribute to the electronic properties of the compound, enhancing its reactivity and selectivity in different chemical reactions.

Comparison with Similar Compounds

  • N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
  • 2,6-bis(pyrazine-2-carboxamido)pyridine

Comparison: N,N’-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide is unique due to the presence of thiophene rings, which enhance its electronic properties compared to other similar compounds. This makes it more effective in applications such as organic semiconductors and catalysis. Additionally, the thiophene rings provide increased stability and reactivity in various chemical reactions.

Properties

IUPAC Name

2-N,6-N-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c21-16(18-10-12-4-2-8-23-12)14-6-1-7-15(20-14)17(22)19-11-13-5-3-9-24-13/h1-9H,10-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAZBOWJKOVFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NCC2=CC=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N,N'-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide
Reactant of Route 5
N,N'-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis(thiophen-2-ylmethyl)pyridine-2,6-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.